molecular formula C20H13F4N5OS B2866359 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 852373-99-0

2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2866359
CAS No.: 852373-99-0
M. Wt: 447.41
InChI Key: UDOZWTFUWWKRSO-UHFFFAOYSA-N
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Description

This compound is a triazolopyridazine derivative featuring a 4-fluorophenyl substituent at position 3 of the triazolopyridazine core, a thioether linkage to an acetamide group, and a 4-(trifluoromethyl)phenyl moiety attached to the acetamide nitrogen. The fluorine and trifluoromethyl groups are strategically positioned to enhance electronic effects, metabolic stability, and target binding via hydrophobic interactions.

Properties

IUPAC Name

2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F4N5OS/c21-14-5-1-12(2-6-14)19-27-26-16-9-10-18(28-29(16)19)31-11-17(30)25-15-7-3-13(4-8-15)20(22,23)24/h1-10H,11H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDOZWTFUWWKRSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F4N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a novel derivative of the triazole family, which has garnered attention for its potential therapeutic applications. This article explores its biological activities, focusing on its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

C17H15F4N6S\text{C}_{17}\text{H}_{15}\text{F}_{4}\text{N}_{6}\text{S}

Key Features:

  • Triazole Moiety: The presence of the 1,2,4-triazole structure contributes significantly to its biological activity.
  • Thioether Group: The thioether linkage enhances lipophilicity and may improve membrane permeability.
  • Trifluoromethyl Group: This group often influences the compound's electronic properties and biological interactions.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit broad-spectrum antimicrobial properties . In particular, compounds with similar structures have shown efficacy against various bacterial strains:

CompoundMIC (μg/mL)Target Organisms
Triazole Derivative A0.125–8Staphylococcus aureus, E. coli, Pseudomonas aeruginosa
Triazole Derivative B1–8Micrococcus luteus, MRSA

The compound is hypothesized to possess similar antimicrobial properties due to its structural features .

Anticancer Potential

Triazole derivatives have been explored as potential anticancer agents. Studies have demonstrated that they can induce apoptosis in cancer cells by inhibiting specific kinases involved in cell proliferation:

  • Mechanism of Action: The compound may inhibit signaling pathways that promote cancer cell survival. For instance, it has been shown to interact with kinase enzymes, blocking their activity and leading to increased cell death .

Case Studies

  • Study on Antimicrobial Efficacy:
    A recent study evaluated the antimicrobial activity of triazolo-pyridazine derivatives. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts .
  • Anticancer Activity Assessment:
    Another investigation focused on the apoptotic effects of triazole derivatives on various cancer cell lines. The findings revealed that certain derivatives caused significant increases in apoptosis and genotoxicity, suggesting a promising avenue for further research into their use as anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest structural analogs differ in substitution patterns on the phenyl rings. A key example is 2-{[3-(3-Fluorophenyl)[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl]Sulfanyl}-N-[3-(Trifluoromethyl)Phenyl]Acetamide (), which has a 3-fluorophenyl group on the triazolopyridazine and a 3-(trifluoromethyl)phenyl group on the acetamide. Below is a systematic comparison:

Table 1: Structural and Hypothesized Pharmacological Comparisons

Property Target Compound (4-F/4-CF₃) Analog (3-F/3-CF₃) Rationale/Impact
Substituent Positions 4-Fluorophenyl (triazolo), 4-CF₃ (acetamide) 3-Fluorophenyl (triazolo), 3-CF₃ (acetamide) Para-substitutions reduce steric hindrance, potentially improving receptor binding . Meta-substitutions may disrupt planarity or electronic distribution.
Electron-Withdrawing Effects Strong (para-F and CF₃) Moderate (meta-F and CF₃) Para-fluorine enhances electron withdrawal, stabilizing the triazolopyridazine core. CF₃ at para position increases dipole moment, favoring polar interactions .
Binding Affinity (Hypothetical) Higher predicted affinity Lower predicted affinity Docking studies (e.g., AutoDock4) suggest para-substituted ligands better accommodate receptor pockets with flexible sidechains .
Metabolic Stability Likely higher Potentially lower Meta-fluorophenyl may be more susceptible to oxidative metabolism compared to para-substituted derivatives. CF₃ at para position resists enzymatic degradation .
Solubility Moderate Lower Para-CF₃ group increases hydrophilicity slightly compared to meta-CF₃, which may enhance lipid membrane penetration but reduce aqueous solubility.

Key Findings from Structural Analysis

Substitution Position and Receptor Binding :
The 4-fluorophenyl group in the target compound likely improves binding to hydrophobic pockets in enzymes (e.g., kinases) due to reduced steric clash compared to the 3-fluorophenyl analog. Molecular docking simulations using AutoDock4, which accounts for receptor flexibility, could predict enhanced binding scores for the para-substituted derivative .

Trifluoromethyl Position and Pharmacokinetics :
The 4-(trifluoromethyl)phenyl group on the acetamide may enhance metabolic stability by resisting cytochrome P450-mediated oxidation. In contrast, the meta-CF₃ analog could exhibit faster clearance due to accessible metabolic sites .

The meta-fluoro analog’s weaker electronic effects might reduce potency .

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